N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-3-butoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-3-butoxybenzamide is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
The synthesis of N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-3-butoxybenzamide typically involves several stepsThe reaction conditions often involve the use of tetrahydrofuran as a solvent and acetic acid as a catalyst . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-3-butoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. .
Scientific Research Applications
N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-3-butoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential anti-inflammatory and anti-tumor properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-3-butoxybenzamide involves the inhibition of specific enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. This inhibition leads to a reduction in inflammation and other related effects.
Comparison with Similar Compounds
N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-3-butoxybenzamide can be compared with other similar compounds, such as:
- N-[2-(4-Bromobenzoyl)ethyl]isopropylaminium chloride
- N-[2-(4-Bromobenzoyl)-1-benzofuran-3-yl]-4-isobutoxybenzamide These compounds share structural similarities but differ in their specific functional groups and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C26H22BrNO4 |
---|---|
Molecular Weight |
492.4 g/mol |
IUPAC Name |
N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-3-butoxybenzamide |
InChI |
InChI=1S/C26H22BrNO4/c1-2-3-15-31-20-8-6-7-18(16-20)26(30)28-23-21-9-4-5-10-22(21)32-25(23)24(29)17-11-13-19(27)14-12-17/h4-14,16H,2-3,15H2,1H3,(H,28,30) |
InChI Key |
BPOABFAVRWMUKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.